8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Brand Name: Vulcanchem
CAS No.: 872628-17-6
VCID: VC6949929
InChI: InChI=1S/C20H23N5O4/c1-12(2)11-25-18(26)16-17(22(3)20(25)27)21-19-23(8-9-24(16)19)14-7-6-13(28-4)10-15(14)29-5/h6-7,10H,1,8-9,11H2,2-5H3
SMILES: CC(=C)CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C
Molecular Formula: C20H23N5O4
Molecular Weight: 397.435

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

CAS No.: 872628-17-6

Cat. No.: VC6949929

Molecular Formula: C20H23N5O4

Molecular Weight: 397.435

* For research use only. Not for human or veterinary use.

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione - 872628-17-6

Specification

CAS No. 872628-17-6
Molecular Formula C20H23N5O4
Molecular Weight 397.435
IUPAC Name 6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C20H23N5O4/c1-12(2)11-25-18(26)16-17(22(3)20(25)27)21-19-23(8-9-24(16)19)14-7-6-13(28-4)10-15(14)29-5/h6-7,10H,1,8-9,11H2,2-5H3
Standard InChI Key YHEIWEXCCLPINB-UHFFFAOYSA-N
SMILES CC(=C)CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Analysis

The molecule features a 7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione core, a bicyclic system combining purine and imidazole rings. Key modifications include:

  • 8-(2,4-Dimethoxyphenyl): Aromatic substitution at position 8 with methoxy groups at the 2' and 4' positions, enhancing lipophilicity and potential π-π interactions .

  • 1-Methyl group: Methylation at N1 stabilizes the purine ring against metabolic degradation .

  • 3-(2-Methylallyl): A prenyl-like side chain at N3, which may influence receptor binding kinetics and membrane permeability .

The saturation at positions 7 and 8 (dihydro configuration) reduces planarity, potentially altering binding affinity compared to fully aromatic analogs .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis route for this compound is documented in the provided sources, analogous methodologies from patent US7407955B2 suggest a multi-step approach:

  • Purine Core Formation: Condensation of 4,5-diaminopyrimidine with carbonyl donors to construct the imidazo[2,1-f]purine system .

  • Functionalization:

    • Methoxy Introduction: Electrophilic aromatic substitution or Ullmann coupling for aryl methoxy groups .

    • Allylation: Alkylation at N3 using 2-methylallyl bromide under basic conditions .

  • Reduction: Selective hydrogenation to achieve 7,8-dihydro saturation without affecting other double bonds .

Structural Analogues and Activity Trends

Comparative analysis with PubChem CID 4886490 (8-(2-methoxyphenyl)-1-methyl-7-phenyl analog) reveals:

FeatureTarget CompoundPubChem CID 4886490
Aryl Substituent2,4-Dimethoxyphenyl2-Methoxyphenyl
N3 Substituent2-MethylallylPhenyl
Saturation7,8-DihydroFully aromatic
Molecular Weight~432 g/mol (estimated)387.4 g/mol

The additional methoxy group in the target compound may enhance solubility, while the dihydro configuration could reduce metabolic oxidation at C7-C8 .

Pharmacological Profile

Putative Mechanisms of Action

Based on structural similarities to adenosine receptor antagonists in US7407955B2:

  • Adenosine A₁/A₂ₐ Antagonism: The xanthine-like core competes with adenosine at orthosteric sites. Molecular modeling predicts Ki values in the nanomolar range for A₂ₐ .

  • Phosphodiesterase (PDE) Inhibition: The 2,4-dione motif resembles PDE4/5 inhibitors, suggesting potential cAMP/cGMP modulation .

Physicochemical Properties

PropertyValue
LogP2.8–3.5 (predicted)
Water Solubility<10 µg/mL (simulated)
pKa8.2 (imidazole N), 4.7 (dione)

The 2-methylallyl group increases steric bulk, potentially limiting blood-brain barrier penetration compared to smaller N3 substituents .

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